![molecular formula C15H21NO2 B13181695 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1,4-Dioxaspiro[45]decan-8-yl}-4-methylaniline is a complex organic compound characterized by a spirocyclic structure The compound contains a 1,4-dioxaspiro[45]decane moiety attached to a 4-methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline typically involves multiple steps. One common approach is to start with the formation of the 1,4-dioxaspiro[4.5]decane ring system, which can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic acetal. This intermediate is then reacted with 4-methylaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the 4-methylaniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid
- 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
- 3-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-ynoic acid
Uniqueness
3-{1,4-Dioxaspiro[45]decan-8-yl}-4-methylaniline stands out due to its specific combination of the spirocyclic dioxaspirodecane ring and the methylaniline group
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylaniline |
InChI |
InChI=1S/C15H21NO2/c1-11-2-3-13(16)10-14(11)12-4-6-15(7-5-12)17-8-9-18-15/h2-3,10,12H,4-9,16H2,1H3 |
InChI Key |
JSGCGDZBEJUROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


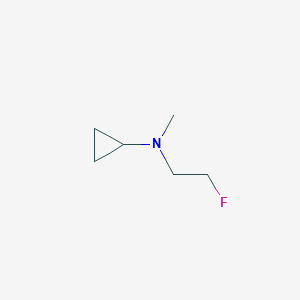
![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)
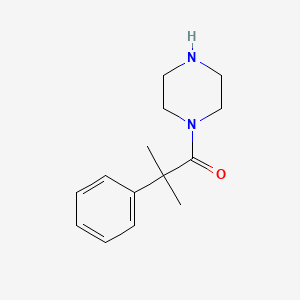
![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
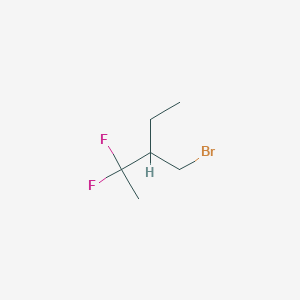
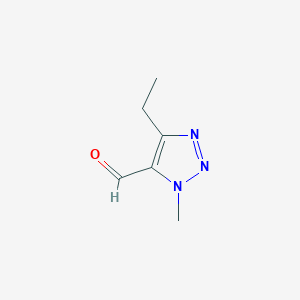
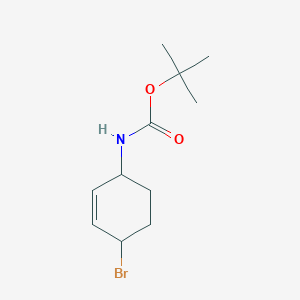
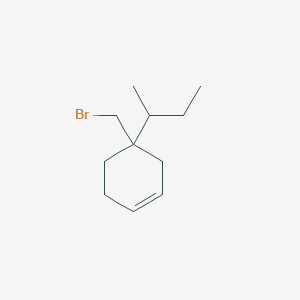
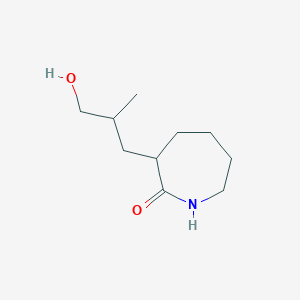
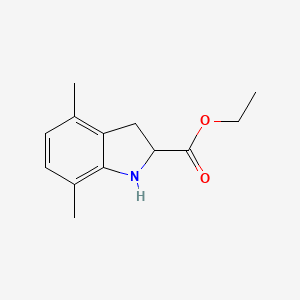
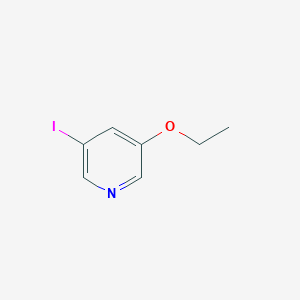
![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
methanol](/img/structure/B13181697.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
